REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][N:9]1[C:13]2[N:14]=[CH:15][N:16]=[C:17]([C:18]3[CH:19]=[N:20][N:21](C(OCC)C)[CH:22]=3)[C:12]=2[CH:11]=[CH:10]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].O1CCCC1.Cl.[OH-].[Na+]>COC(C)(C)C>[C:1]([O:7][CH2:8][N:9]1[C:13]2[N:14]=[CH:15][N:16]=[C:17]([C:18]3[CH:19]=[N:20][NH:21][CH:22]=3)[C:12]=2[CH:11]=[CH:10]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
41.6 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C(C)OCC
|
Name
|
|
Quantity
|
610 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was subsequently stirred at room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 L round bottom flask equipped with a stir bar and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0-5° C. before pH
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate (2×300 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with 20% aqueous brine solution (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product as off-white to light yellow solids
|
Type
|
TEMPERATURE
|
Details
|
the slurry was warm
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with MTBE (2×40 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |